molecular formula C26H29NO6 B2756882 ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 847040-26-0

ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2756882
CAS No.: 847040-26-0
M. Wt: 451.519
InChI Key: XGORKVVNUHPGHE-UHFFFAOYSA-N
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Description

Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a flavone-like scaffold with a benzoate ester at position 3, a hydroxy group at position 7, a methyl group at position 2, and a 2-methylpiperidinylmethyl substituent at position 8 (Figure 1). Chromen-4-one (flavone) derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and kinase-modulating activities.

Properties

IUPAC Name

ethyl 4-[7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO6/c1-4-31-26(30)18-8-10-19(11-9-18)33-24-17(3)32-25-20(23(24)29)12-13-22(28)21(25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGORKVVNUHPGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromenone moiety and a piperidine derivative. Its chemical formula can be represented as follows:

C22H28N2O5C_{22}H_{28}N_{2}O_{5}

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological pathways.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
  • Antioxidant Activity : The presence of hydroxyl groups in the structure indicates potential antioxidant properties, which could protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
AntioxidantExhibits significant free radical scavenging activity
Receptor AffinityHigh affinity for serotonin receptors
Enzyme InhibitionInhibits α-glucosidase activity
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects. Behavioral tests indicated significant reductions in depressive-like symptoms when compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was associated with the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-ylo}benzoate). For instance:

  • Piperidine Derivatives : Variations in piperidine substituents have been shown to significantly alter receptor binding affinities and enzyme inhibition profiles.
  • Hydroxyl Substituents : The position and number of hydroxyl groups can enhance antioxidant capacity and improve overall bioavailability.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing chromenone structures exhibit significant anticancer properties. The specific compound's mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can effectively target cancer cell lines, suggesting potential for further development in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Preliminary studies have indicated that derivatives of similar compounds demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This opens avenues for exploring its use in treating infections caused by resistant pathogens .

Neuropharmacology

The presence of a piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this compound a candidate for further research into treatments for neurological disorders .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity. Understanding these synthetic pathways is crucial for optimizing yield and purity, which are essential for effective research applications .

Case Study 1: Anticancer Efficacy

A study focused on evaluating the anticancer efficacy of various chromenone derivatives, including ethyl 4-(substituted benzoates). The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, showcasing the compound's potential as a lead structure in anticancer drug development.

Case Study 2: Antimicrobial Testing

In a comparative study of antimicrobial agents, ethyl 4-(substituted benzoates) was tested against common bacterial strains. The findings revealed promising results, particularly against Gram-positive bacteria, suggesting that this compound could be developed into a new class of antibiotics .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and bioavailability.

Reaction ConditionsProductsYieldCatalysts/Reagents
1M NaOH, reflux (6 hr)4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoic acid82%Aqueous NaOH
0.5M HCl, 70°C (4 hr)Same as above68%HCl

Mechanism : Base-mediated nucleophilic acyl substitution or acid-catalyzed ester cleavage.

Nucleophilic Substitution at Piperidine Moiety

The 2-methylpiperidin-1-ylmethyl group participates in substitution reactions due to its tertiary amine structure.

Reaction TypeReagentsProductsSelectivity
AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium derivative74%
AcylationAcetyl chloride, pyridineN-acetylpiperidine analog63%

Key Observation : Steric hindrance from the 2-methyl group reduces reaction rates compared to unsubstituted piperidine derivatives .

Oxidation of Chromen-4-one Core

The 4-oxo group remains stable under mild conditions but undergoes reduction or ring-opening in extreme environments.

Oxidizing AgentConditionsProductsNotes
H₂O₂ (30%)RT, 12 hrEpoxidation at C3-C4<5% conversion
KMnO₄ (acidic)60°C, 2 hrChromen-4-one ring cleavageUndesired side rxn

Spectral Evidence : IR shows loss of C=O stretch at 1680 cm⁻¹ post-oxidation .

O-Glycosylation at Hydroxyl Group

The 7-hydroxy group undergoes glycosylation to improve water solubility.

Glycosyl DonorCatalystProduct YieldStability
Acetobromo-α-D-glucoseAg₂O, CH₂Cl₂58%pH-sensitive
Trichloroacetimidate donorBF₃·Et₂O71%Improved hydrolysis resistance

Application : Glycosylated derivatives show enhanced pharmacokinetic profiles in preclinical studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromen-4-one core.

Wavelength (nm)SolventProductQuantum Yield
254AcetonitrileDimerized cyclobutane adduct0.12
365EthanolNo reaction-

Caution : Photodegradation occurs under prolonged UV exposure, requiring dark storage .

Metal-Catalyzed Cross-Coupling

The aromatic ether linkage enables Suzuki-Miyaura coupling for structural diversification.

Boronic AcidCatalystProduct Substitution PositionYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃C8 of chromenone44%
4-Pyridylboronic acidPd(OAc)₂, SPhosC6 of benzoate37%

Limitation : Steric bulk from the piperidine group reduces coupling efficiency at proximal sites .

pH-Dependent Tautomerism

The 7-hydroxy-4-oxo group exhibits keto-enol tautomerism, influencing reactivity:

text
Keto form (pH < 5): Dominant, participates in electrophilic substitution Enol form (pH 8–10): Enhances nucleophilic reactivity at oxygen sites

Equilibrium Constant : pKa = 6.9 ± 0.2 (determined via UV-Vis titration) .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Current research focuses on improving reaction selectivity for targeted biological applications, particularly in kinase inhibition and anti-inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, core scaffolds, and hypothesized pharmacological implications are discussed below.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Substituents Pharmacological Notes References
Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate (Target) Chromen-4-one - Ethyl benzoate
- 7-hydroxy, 2-methyl
- 8-(2-methylpiperidinylmethyl)
Hypothesized antioxidant/anti-inflammatory activity; enhanced BBB penetration due to piperidine
Methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate Chromen-4-one - Methyl benzoate
- 8-(4-methylpiperazinylmethyl)
Potential CNS side effects due to piperazine’s higher basicity; faster ester hydrolysis
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate Oxazolo-pyridine - Piperidinyl-ethyl
- Propenoate ester
Likely kinase inhibition; divergent core structure reduces chromen-4-one affinity
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido-pyrimidinone - Piperidinyl-phenethyl
- Cyano group
Anticancer activity via kinase inhibition; increased polarity reduces bioavailability

Substituent-Driven Pharmacological Variations

  • Piperidine vs. Piperazine Derivatives :
    The target compound’s 2-methylpiperidinylmethyl group confers moderate basicity (pKa ~8.5) compared to the 4-methylpiperazinylmethyl analog (pKa ~7.1). Piperidine’s single nitrogen enhances blood-brain barrier (BBB) penetration, making the target compound more suitable for CNS-targeted therapies. In contrast, piperazine’s additional nitrogen increases water solubility but may limit tissue distribution.

  • Ester Group (Ethyl vs.
  • Chromen-4-one vs. Heterocyclic Cores: Chromen-4-one derivatives exhibit strong radical-scavenging activity due to the 7-hydroxy group, whereas oxazolo-pyridine () and pyrido-pyrimidinone () cores prioritize kinase inhibition.

Q & A

What are the key steps and reagents required for synthesizing ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate?

Basic Research Question
The synthesis involves multi-step organic reactions. A typical protocol includes:

  • Step 1 : Alkylation of the chromenone core using 2-methylpiperidin-1-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the side chain .
  • Step 2 : Etherification of the hydroxyl group at position 3 of the chromenone with ethyl 4-hydroxybenzoate, often employing Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution with a bromide derivative .
  • Step 3 : Protection/deprotection steps for the hydroxyl group at position 7, using acetyl or tert-butyldimethylsilyl (TBS) groups, followed by deprotection under mild acidic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .

Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the chromenone (δ 6.5–8.5 ppm) and piperidinyl methyl groups (δ 1.2–1.5 ppm) are diagnostic .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to standards .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) verify the molecular weight (e.g., ~483 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable; critical for confirming the spatial arrangement of the 2-methylpiperidinyl group .

How can researchers optimize reaction yields for the introduction of the 2-methylpiperidinylmethyl moiety?

Advanced Research Question
Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidinylmethyl chloride .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation. Microwave-assisted synthesis reduces time (30 mins vs. 12 hrs) .
  • By-Product Analysis : TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) identifies incomplete alkylation; quenching with aqueous NH₄Cl minimizes degradation .

What methodologies are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question
Approaches include:

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. For example, pre-incubate the compound with the enzyme (37°C, pH 7.4) and measure residual activity using fluorogenic substrates .
  • Molecular Docking : Software (AutoDock Vina) models interactions between the chromenone’s carbonyl group and catalytic residues (e.g., serine in hydrolases) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets, with response units (RU) correlated to affinity .
  • ADMET Profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) predict metabolic pathways .

How should researchers address contradictions in solubility data reported across studies?

Advanced Research Question
Discrepancies arise from:

  • Solvent Polarity : LogP calculations (~2.8) suggest moderate lipophilicity, but experimental solubility in DMSO (≥10 mM) vs. PBS (<0.1 mM) varies due to aggregation .
  • pH-Dependent Solubility : The phenolic hydroxyl (pKa ~9.5) increases solubility in alkaline buffers (e.g., pH 10.0) .
  • Analytical Methods : Dynamic light scattering (DLS) detects nanoparticles in aqueous suspensions, while HPLC quantifies dissolved fractions .
  • Mitigation : Pre-saturate solvents with the compound, use co-solvents (e.g., 5% Tween-80), or employ sonication (20 kHz, 10 mins) .

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